Aureobasidin E
CAS No.: 127785-66-4
Cat. No.: VC19132275
Molecular Formula: C60H92N8O12
Molecular Weight: 1117.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 127785-66-4 |
|---|---|
| Molecular Formula | C60H92N8O12 |
| Molecular Weight | 1117.4 g/mol |
| IUPAC Name | (6S,9S,12R,15S,18S,21S,24S,27S)-6-benzyl-12,24-bis[(2R)-butan-2-yl]-3-[(S)-hydroxy(phenyl)methyl]-15-(2-hydroxypropan-2-yl)-4,10,16,22-tetramethyl-18-(2-methylpropyl)-9,21-di(propan-2-yl)-13-oxa-1,4,7,10,16,19,22,25-octazabicyclo[25.3.0]triacontane-2,5,8,11,14,17,20,23,26-nonone |
| Standard InChI | InChI=1S/C60H92N8O12/c1-17-37(9)44-56(75)64(13)45(35(5)6)52(71)61-41(32-34(3)4)55(74)67(16)50(60(11,12)79)59(78)80-49(38(10)18-2)58(77)65(14)46(36(7)8)53(72)62-42(33-39-26-21-19-22-27-39)54(73)66(15)47(48(69)40-28-23-20-24-29-40)57(76)68-31-25-30-43(68)51(70)63-44/h19-24,26-29,34-38,41-50,69,79H,17-18,25,30-33H2,1-16H3,(H,61,71)(H,62,72)(H,63,70)/t37-,38-,41+,42+,43+,44+,45+,46+,47?,48+,49-,50-/m1/s1 |
| Standard InChI Key | CCOLHNQBJDUNIC-IJYBSRRDSA-N |
| Isomeric SMILES | CC[C@@H](C)[C@H]1C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N(C(C(=O)N2CCC[C@H]2C(=O)N1)[C@H](C3=CC=CC=C3)O)C)CC4=CC=CC=C4)C(C)C)C)[C@H](C)CC)C(C)(C)O)C)CC(C)C)C(C)C)C |
| Canonical SMILES | CCC(C)C1C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N2CCCC2C(=O)N1)C(C3=CC=CC=C3)O)C)CC4=CC=CC=C4)C(C)C)C)C(C)CC)C(C)(C)O)C)CC(C)C)C(C)C)C |
Introduction
Biosynthesis and Production
Aureobasidin E is synthesized by the filamentous fungus Aureobasidium pullulans, a species known for producing structurally diverse antimicrobial peptides . The biosynthetic pathway involves non-ribosomal peptide synthetases (NRPSs), which assemble the peptide backbone through modular enzymatic activity. Key steps include:
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Amino acid activation: Incorporation of non-standard amino acids such as β-hydroxy-N-methyl-L-phenylalanine.
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Cyclization: Formation of the macrocyclic ester bond, a hallmark of depsipeptides.
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Post-translational modifications: Hydroxylation and methylation at specific residues .
While the exact gene cluster responsible for Aureobasidin E production remains uncharacterized, homologs of the AUR1 gene—critical for IPC synthase activity in Saccharomyces cerevisiae—may play indirect roles in regulating precursor availability .
Pharmacological Properties and Mechanism of Action
Although direct studies on Aureobasidin E are scarce, its structural similarity to Aureobasidin A suggests overlapping biological targets. Aureobasidin A inhibits IPC synthase (Aur1), an enzyme essential for sphingolipid biosynthesis in fungi . Disruption of sphingolipid metabolism leads to ceramide accumulation, impaired membrane integrity, and cell death .
Hypothesized Mechanism for Aureobasidin E
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Target binding: The β-hydroxy-N-methyl-L-phenylalanine residues may enhance affinity for lipid bilayers, facilitating interaction with membrane-bound enzymes like Aur1 .
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Resistance mechanisms: Fungal strains with mutations in ERG6 (ergosterol biosynthesis gene) exhibit reduced susceptibility to Aureobasidin A, likely due to altered membrane composition . Whether Aureobasidin E resistance follows similar pathways remains untested.
Applications and Research Implications
Research Tools
Aureobasidin A is employed in yeast two-hybrid systems as a selection marker due to its specificity . Aureobasidin E could serve analogous roles, though its utility is contingent on further biochemical characterization.
Challenges and Future Directions
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Bioactivity profiling: High-throughput screening against fungal pathogens is needed to elucidate Aureobasidin E’s antimicrobial spectrum.
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Synthetic accessibility: Total synthesis routes could enable structure-activity relationship (SAR) studies to optimize potency.
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Mechanistic studies: Comparative genomics may identify resistance genes, informing strategies to circumvent fungal tolerance.
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